Cas no 2228152-95-0 (2-(2-chloro-4,5-difluorophenyl)cyclopropane-1-carboxylic acid)

2-(2-Chloro-4,5-difluorophenyl)cyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative with a chloro-difluorophenyl substituent, offering unique structural and electronic properties for synthetic and pharmaceutical applications. Its cyclopropane ring introduces steric constraints, while the chloro and difluoro substitutions enhance reactivity and selectivity in cross-coupling or nucleophilic substitution reactions. The carboxylic acid moiety provides a versatile handle for further functionalization, making it a valuable intermediate in medicinal chemistry, particularly for designing bioactive molecules or agrochemicals. The compound's well-defined stereochemistry and stability under various conditions contribute to its utility in precision synthesis. Its distinct substitution pattern may also influence metabolic stability in drug development.
2-(2-chloro-4,5-difluorophenyl)cyclopropane-1-carboxylic acid structure
2228152-95-0 structure
Product Name:2-(2-chloro-4,5-difluorophenyl)cyclopropane-1-carboxylic acid
CAS No:2228152-95-0
MF:C10H7ClF2O2
MW:232.611189126968
CID:6046812
PubChem ID:165659025
Update Time:2025-05-19

2-(2-chloro-4,5-difluorophenyl)cyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-chloro-4,5-difluorophenyl)cyclopropane-1-carboxylic acid
    • EN300-1966961
    • 2228152-95-0
    • Inchi: 1S/C10H7ClF2O2/c11-7-3-9(13)8(12)2-5(7)4-1-6(4)10(14)15/h2-4,6H,1H2,(H,14,15)
    • InChI Key: QWNOHPNVPGJKNM-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=CC=1C1CC1C(=O)O)F)F

Computed Properties

  • Exact Mass: 232.0102635g/mol
  • Monoisotopic Mass: 232.0102635g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 37.3Ų

2-(2-chloro-4,5-difluorophenyl)cyclopropane-1-carboxylic acid Pricemore >>

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Additional information on 2-(2-chloro-4,5-difluorophenyl)cyclopropane-1-carboxylic acid

Introduction to 2-(2-chloro-4,5-difluorophenyl)cyclopropane-1-carboxylic acid (CAS No. 2228152-95-0)

2-(2-chloro-4,5-difluorophenyl)cyclopropane-1-carboxylic acid, identified by the chemical abstracts service number CAS No. 2228152-95-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a cyclopropane ring fused with an aromatic system, which confers unique structural and electronic properties. The presence of both chloro and difluoro substituents on the aromatic ring introduces additional functional diversity, making it a promising candidate for further exploration in drug discovery and development.

The structural framework of 2-(2-chloro-4,5-difluorophenyl)cyclopropane-1-carboxylic acid consists of a cyclopropane moiety linked to a phenyl ring that is further modified by chlorine and fluorine atoms. The cyclopropane ring is known for its high strain energy, which can be exploited to enhance reactivity in various chemical transformations. This strain can be relieved through ring-opening reactions, making it a versatile intermediate in synthetic chemistry. The aromatic ring, on the other hand, provides a platform for electronic interactions and can be further functionalized to introduce additional pharmacophores.

In recent years, there has been growing interest in the development of novel compounds that incorporate both cyclopropane and fluorinated aromatic structures. These types of molecules have shown promise in various biological assays due to their ability to interact with biological targets in unique ways. For instance, the chloro and difluoro substituents can influence the electronic properties of the aromatic system, affecting its binding affinity and selectivity towards biological receptors. This has led to the investigation of such compounds as potential inhibitors or modulators of enzyme activity and receptor binding.

One of the most compelling aspects of 2-(2-chloro-4,5-difluorophenyl)cyclopropane-1-carboxylic acid is its potential application in the synthesis of more complex pharmacological entities. The cyclopropane ring can serve as a scaffold for further derivatization, allowing chemists to explore a wide range of structural variations. This flexibility is particularly valuable in medicinal chemistry, where subtle changes in molecular structure can significantly impact biological activity. The presence of the chloro and difluoro groups provides additional handles for chemical modification, enabling the creation of libraries of compounds for high-throughput screening.

Recent studies have highlighted the importance of fluorinated aromatic compounds in drug design. Fluorine atoms are known to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties of drug candidates. The incorporation of fluorine into pharmaceuticals has been associated with increased efficacy and reduced side effects in several therapeutic areas. Given these benefits, compounds like 2-(2-chloro-4,5-difluorophenyl)cyclopropane-1-carboxylic acid are being actively investigated as potential leads for new drugs.

The synthesis of 2-(2-chloro-4,5-difluorophenyl)cyclopropane-1-carboxylic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include halogenation reactions to introduce the chloro and difluoro substituents onto the aromatic ring, followed by coupling reactions to attach the cyclopropane moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.

In addition to its synthetic utility, 2-(2-chloro-4,5-difluorophenyl)cyclopropane-1-carboxylic acid has shown promise in preliminary biological evaluations. Early studies suggest that this compound may exhibit inhibitory activity against certain enzymes or receptors relevant to human health conditions. While further research is needed to fully elucidate its pharmacological profile, these initial findings underscore its potential as a starting point for developing novel therapeutic agents.

The future direction of research on 2-(2-chloro-4,5-difluorophenyl)cyclopropane-1-carboxylic acid is likely to focus on expanding its structural diversity through combinatorial chemistry and library synthesis approaches. By systematically varying the substituents on both the cyclopropane ring and the aromatic system, researchers can generate large collections of derivatives for screening against various biological targets. This strategy will help identify more potent and selective compounds with improved pharmacokinetic properties.

Moreover, computational methods such as molecular modeling and quantum mechanics calculations are increasingly being used to predict the biological activity of novel compounds like 2-(2-chloro-4,5-difluorophenyl)cyclopropane-1-carboxylic acid before they are synthesized experimentally. These computational tools can provide valuable insights into how different structural features influence binding interactions with biological targets, thereby guiding the design process more efficiently.

In conclusion, 2-(2-chloro-4,5-difluorophenyl)cyclopropane-1-carboxylic acid (CAS No. 2228152-95-0) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features make it a versatile intermediate for synthesizing more complex molecules with tailored biological activities. As our understanding of fluorinated aromatic compounds continues to grow, this compound will likely play an important role in the development of new drugs targeting various diseases.

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